2-Pentylpyridine chemical properties and structure
2-Pentylpyridine chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Pentylpyridine
Abstract
2-Pentylpyridine is an alkylpyridine, a class of organic compounds characterized by a pyridine (B92270) ring substituted with an alkyl group. It is a significant compound within the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications of 2-pentylpyridine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
2-Pentylpyridine consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a pentyl group. The nitrogen atom in the aromatic heterocyclic ring imparts basicity and specific reactivity to the molecule.[1]
| Identifier | Value |
| IUPAC Name | 2-pentylpyridine[2] |
| CAS Number | 2294-76-0[3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 149.23 g/mol [2][5][9] |
| SMILES | CCCCCc1ccccn1[1][2][9] |
| InChI | 1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3[1][2][3][4][6][8][9] |
| InChIKey | HSDXVAOHEOSTFZ-UHFFFAOYSA-N[1][2][3][4][6][8][9] |
| Synonyms | 2-n-Amylpyridine, 1-(2-Pyridyl)pentane, Pyridine, 2-pentyl-[1][3][4][5][6] |
Physicochemical and Organoleptic Properties
2-Pentylpyridine is typically a colorless to pale yellow liquid.[1][2] Its hydrophobic pentyl chain makes it more soluble in organic solvents than in water.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2][10] |
| Odor | Tallow-like, green, peppery, mushroom, oily, meaty | [11][12] |
| Boiling Point | 102-107 °C (lit.) | [2][9][11] |
| Density | 0.897 g/mL at 25 °C (lit.) | [2][9][11] |
| Refractive Index | 1.485-1.491 at 20 °C (lit.) | [2][9][10][11] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [9][10] |
| Solubility | Insoluble in water, soluble in organic solvents | [1][2] |
| pKa (Predicted) | 6.01 ± 0.10 | [7] |
Spectroscopic Data
The structural identity of 2-pentylpyridine is confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the aliphatic pentyl chain.[2][8] |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the five carbons of the pentyl group.[2][13] |
| Infrared (IR) | Characteristic absorption bands for C-H stretching of the alkyl chain and C=N/C=C stretching of the pyridine ring.[2][14] |
| Mass Spec. (MS) | Molecular ion peak corresponding to its mass; fragmentation pattern includes a prominent peak at m/z 93.[2][3] |
Synthesis and Reactivity
Synthesis Pathways
Several synthetic routes are available for the preparation of 2-pentylpyridine. Common methods include:
-
Alkylation of 2-Picoline: Deprotonation of 2-picoline with a strong base like n-butyllithium to form 2-picollyl lithium, followed by alkylation with a pentyl halide.[11]
-
Grignard Reaction: Coupling of a Grignard reagent, such as pentylmagnesium chloride, with 2-chloropyridine.[11]
-
Hydrogenation: Reduction of 2-pentenyl pyridine to saturate the alkenyl side chain.[11]
Caption: A generalized workflow for the synthesis of 2-pentylpyridine.
Natural Formation
2-Pentylpyridine is a known product of the Maillard reaction and lipid degradation pathways during the cooking of food.[15] It is formed from the interaction of ammonia, often generated from amino acids, with lipid oxidation products like 2,4-decadienal.[12][16] This formation contributes significantly to the desirable roasted and savory flavors in cooked meats, nuts, and vegetables.[11][12]
Caption: Natural formation pathway of 2-pentylpyridine in food systems.
Chemical Reactivity
The pyridine moiety governs the reactivity of 2-pentylpyridine. The lone pair of electrons on the nitrogen atom makes it a weak base and a nucleophile.[1] The molecule can undergo electrophilic substitution on the pyridine ring, although it is less reactive than benzene. It can also participate in various nucleophilic attacks.[1]
Applications
Flavor and Fragrance Industry
2-Pentylpyridine is a FEMA-recognized flavoring agent (FEMA No. 3383).[2][7] It is used to impart nutty, green, and savory notes in a variety of food products, including seasonings, soups, baked goods, and confectionery.[10] Its presence has been identified in shallow-fried beef, roasted peanuts, bell peppers, and cooked chicken.[11][12]
Role in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[17] Pyridine-based compounds are explored for a wide range of therapeutic applications due to their ability to form hydrogen bonds, act as bioisosteres for other aromatic rings, and improve pharmacokinetic properties.[17] While 2-pentylpyridine itself is not a drug, it serves as a valuable intermediate and building block for the synthesis of more complex, biologically active molecules.[1][10]
Agrochemicals and Other Uses
Similar to its role in pharmaceuticals, 2-pentylpyridine can be an intermediate in the production of agrochemicals.[1] Its chemical properties make it a useful component in various organic synthesis applications.
Experimental Protocols
General Purification Protocol
For laboratory use, 2-pentylpyridine can be purified by drying it over sodium hydroxide (B78521) (NaOH) for several days, followed by distillation from calcium oxide (CaO) under reduced pressure.[11] The middle fraction is collected and may be redistilled for higher purity.[11]
Analytical Protocol: GC/MS for Food Samples
Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for identifying and quantifying 2-pentylpyridine in complex food matrices.
Methodology:
-
Sample Preparation: A food sample (e.g., defatted soybean flour) is homogenized.[16]
-
Extraction: Volatile compounds, including 2-pentylpyridine, are extracted using a suitable solvent system (e.g., hexane (B92381) or a chloroform/methanol/water mixture) or by headspace solid-phase microextraction (HS-SPME).[16]
-
Concentration: The solvent is carefully evaporated to concentrate the analytes.
-
Analysis: The concentrated extract is injected into a GC/MS system. The compounds are separated on a capillary column and identified based on their mass spectra and retention times compared to an authentic standard.
References
- 1. CAS 2294-76-0: 2-Pentylpyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-pentyl- [webbook.nist.gov]
- 4. Pyridine, 2-pentyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Pyridine, 2-pentyl- [webbook.nist.gov]
- 7. 2-Pentylpyridine|lookchem [lookchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Pentylpyridine = 97 , FG 2294-76-0 [sigmaaldrich.com]
- 10. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]
- 11. 2-Pentylpyridine | 2294-76-0 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. researchgate.net [researchgate.net]
